molecular formula C13H15ClN2O3 B7593947 Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate

Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate

Cat. No. B7593947
M. Wt: 282.72 g/mol
InChI Key: SJKUWMALHZDBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a reagent in organic synthesis and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate is not fully understood. However, it is believed to exert its antimicrobial and antitumor activities by inhibiting the growth of bacterial and cancer cells, respectively.
Biochemical and Physiological Effects:
Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively inexpensive and easy to obtain. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate. One area of interest is its potential applications in drug discovery, particularly as a lead compound for the development of new antimicrobial and antitumor agents. Another area of interest is its potential use in the development of new materials, such as polymers and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate involves the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine-1-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with methylamine to produce the final product.

Scientific Research Applications

Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate has been widely used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. It has also been studied for its potential applications in the field of medicinal chemistry, as it exhibits antimicrobial and antitumor activities.

properties

IUPAC Name

methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-19-12(17)10-5-4-9(8-11(10)14)15-13(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKUWMALHZDBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(pyrrolidine-1-carbonylamino)benzoate

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